3-(4-Fluorobenzyl)thiazolidine-2,4-dione
CAS No.: 137660-67-4
Cat. No.: VC7945991
Molecular Formula: C10H8FNO2S
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137660-67-4 |
---|---|
Molecular Formula | C10H8FNO2S |
Molecular Weight | 225.24 g/mol |
IUPAC Name | 3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C10H8FNO2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2 |
Standard InChI Key | GTAZAXSMXJLHEP-UHFFFAOYSA-N |
SMILES | C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)F |
Canonical SMILES | C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a thiazolidine-2,4-dione core with a 4-fluorobenzyl substituent at the N3 position (Figure 1). Key characteristics include:
-
Molecular Formula: C₉H₆FNO₂S
-
Molecular Weight: 211.21 g/mol
-
InChI:
InChI=1S/C9H6FNO2S/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2
The fluorine atom at the para position of the benzyl group enhances electronic effects, improving metabolic stability and receptor binding .
Physicochemical Properties
-
Appearance: White to off-white crystalline solid
-
Solubility: Soluble in polar organic solvents (e.g., DMSO, ethanol)
Synthesis and Derivative Development
Conventional Synthesis
The compound is synthesized via a two-step process:
-
Formation of Thiazolidine-2,4-dione:
Chloroacetic acid reacts with thiourea in acidic conditions (HCl) under reflux to yield the heterocyclic core . -
N-Alkylation:
4-Fluorobenzyl chloride undergoes nucleophilic substitution with thiazolidine-2,4-dione in ethanol using NaOH as a base .
Reaction Scheme:
Electrochemical Synthesis
Recent advancements employ electrochemical reduction of 5-benzylidene precursors in a single-step, solvent-efficient process (Figure 2) :
-
Conditions: Graphite electrodes, NH₄Cl electrolyte, 10 mA/cm² current density
Pharmacological Applications
PPAR-γ Agonism
The compound activates PPAR-γ, enhancing insulin sensitivity in adipocytes. Comparative studies show:
Derivative | PPAR-γ EC₅₀ (μM) | Reference Ligand (Rosiglitazone EC₅₀) |
---|---|---|
3-(4-Fluorobenzyl) | 0.45 ± 0.12 | 0.12 ± 0.03 |
Aldose Reductase Inhibition
In diabetic complications, it inhibits aldose reductase (AR), reducing sorbitol accumulation :
Derivative | AR IC₅₀ (μM) |
---|---|
4-Chloro analog | 0.29 |
4-Fluorobenzyl | 1.15 ± 0.21 |
Glioblastoma Model
In Wistar rats with C6 glioblastoma cells, 10 mg/kg/day reduced tumor volume by 90% (Table 1) :
Parameter | Control Group | Treated Group |
---|---|---|
Tumor Volume (mm³) | 120 ± 15 | 12 ± 3* |
Serum ALT (U/L) | 45 ± 5 | 58 ± 7* |
*Significant vs. control (p < 0.05)
VEGFR-2 Inhibition
Derivatives exhibit antiangiogenic effects by targeting VEGFR-2 kinase (IC₅₀ = 0.081 μM vs. sorafenib’s 0.061 μM) .
Structure-Activity Relationships (SAR)
Key modifications influencing activity include:
-
Benzylidene Substituents:
-
Linker Optimization:
Shortening the acetamide linker boosts VEGFR-2 affinity .
Recent Advances and Future Directions
Green Synthesis
Electrochemical methods reduce solvent use by 70% and reaction time to 2 hours .
Hybrid Derivatives
Novel hybrids with benzothiazole (e.g., 8a–h) show dual AR/PPAR-γ inhibition (IC₅₀ < 0.5 μM) .
Computational Insights
Molecular docking reveals hydrogen bonds with PPAR-γ’s Glu883 and Asp1044, stabilizing the active conformation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume